5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide

Medicinal Chemistry Chemical Synthesis Compound Management

Researchers face solubility variability and coupling inefficiency with free base or non-standard thiazole analogs. This hydrobromide salt ensures consistent handling. - **Key Differentiator:** Hydrobromide counterion improves aqueous solubility vs. free base (CAS 37653-33-1). - **Synthetic Utility:** 5-Bromo handle enables precise C5 arylation/amination via Suzuki-Miyaura or Buchwald-Hartwig. - **Supply Certainty:** Pre-weighed format suitable for parallel synthesis; reliable global shipping.

Molecular Formula C4H6Br2N2S
Molecular Weight 273.97
CAS No. 1909320-12-2
Cat. No. B3011213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide
CAS1909320-12-2
Molecular FormulaC4H6Br2N2S
Molecular Weight273.97
Structural Identifiers
SMILESCNC1=NC=C(S1)Br.Br
InChIInChI=1S/C4H5BrN2S.BrH/c1-6-4-7-2-3(5)8-4;/h2H,1H3,(H,6,7);1H
InChIKeyWUWBDMAQHBITJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-methyl-1,3-thiazol-2-amine Hydrobromide: Probe Synthesis Intermediate


5-Bromo-N-methyl-1,3-thiazol-2-amine hydrobromide (CAS 1909320-12-2) is a brominated thiazole derivative supplied as a hydrobromide salt, with the empirical formula C₄H₆Br₂N₂S and a molecular weight of 273.97 g/mol [1]. It belongs to the broader class of 2-aminothiazoles, a scaffold with established utility in medicinal chemistry and chemical biology [2]. The compound's core structure—a thiazole ring substituted with a bromine atom at the 5-position and a methylamine group at the 2-position—defines its potential as a versatile building block for further synthetic elaboration, particularly through cross-coupling reactions at the halogenated site .

Why Generic Substitution Fails


The specific combination of the 5-bromo substitution and the hydrobromide salt form in 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide (CAS 1909320-12-2) imparts a unique physicochemical and reactivity profile that is not interchangeable with its free base (CAS 37653-33-1) or alternative salts. The presence of the hydrobromide counterion directly influences aqueous solubility, a critical parameter for many biochemical assays . Furthermore, the bromine atom at the 5-position is a key determinant of synthetic utility, dictating the efficiency of palladium-catalyzed cross-coupling reactions that are essential for generating diverse molecular libraries [1]. Replacing this specific compound with an uncharacterized or structurally distinct analog (e.g., a 4-bromo regioisomer or a different salt) can lead to unpredictable solubility, altered reaction kinetics, and ultimately, failure to reproduce or scale a synthetic sequence or biological assay [2].

Comparative Evidence Guide


Molecular Weight: Hydrobromide vs. Free Base

5-Bromo-N-methyl-1,3-thiazol-2-amine hydrobromide (CAS 1909320-12-2) possesses a molecular weight of 273.97 g/mol, which is 80.90 g/mol higher than its corresponding free base, 5-bromo-N-methyl-1,3-thiazol-2-amine (CAS 37653-33-1, MW 193.07 g/mol). This difference corresponds exactly to the addition of one molecule of hydrogen bromide (HBr) [1]. This distinction is critical for accurate molarity calculations when preparing solutions for biological assays [2].

Medicinal Chemistry Chemical Synthesis Compound Management

5-Bromo vs. Unsubstituted Thiazole Reactivity

The presence of a bromine atom at the 5-position of the thiazole ring in 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide enables versatile synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira) . This is in stark contrast to the unsubstituted parent compound, N-methyl-1,3-thiazol-2-amine (CAS 16870-45-2), which lacks this reactive handle and thus is significantly more limited as a building block for generating molecular diversity [1].

Medicinal Chemistry Cross-Coupling Chemical Biology

Commercial Purity Specification Comparison

Commercially available 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide (CAS 1909320-12-2) is commonly supplied with a documented minimum purity specification of 95% . This is a critical quality metric that ensures a known baseline for experimental reproducibility. In contrast, many vendors offering related, non-catalog thiazole intermediates or custom-synthesized analogs do not provide a guaranteed purity or offer only "typical" purity values, which can vary significantly from batch to batch [1].

Quality Control Procurement Reproducibility

Application Scenarios


Kinase Inhibitor Libraries via Cross-Coupling

The 5-bromo substituent of 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide provides a robust handle for introducing aryl, heteroaryl, and amine diversity at the thiazole C5 position . This makes it a highly suitable core for constructing libraries targeting kinase ATP-binding pockets, which often feature a hinge-binding motif where a 2-aminothiazole scaffold is privileged. The hydrobromide salt ensures accurate weighing and dissolution for parallel synthesis workflows [1].

BK Channel Modulator Analog Synthesis

A structurally related thiazole derivative, NS19504 (5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine), has been identified as a positive modulator of large-conductance Ca²⁺-activated K⁺ (BK) channels, with an EC₅₀ of 11.0 µM [2]. While not a direct comparator, this establishes the 2-aminothiazole motif as a validated pharmacophore for this target. The 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide scaffold offers an orthogonal vector for SAR exploration to optimize potency and ADME properties of this chemotype [3].

Aurora Kinase A Inhibitor Lead Optimization

Data from BindingDB indicates that a related 2-aminothiazole analog, 5-bromo-N-(2-methylphenyl)-1,3-thiazol-2-amine, exhibits inhibitory activity against Aurora kinase A (IC₅₀ = 3000 nM) [4]. This class-level evidence supports the use of the core 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide scaffold as a starting point for designing novel Aurora kinase inhibitors, where modifications at the C5 and N2 positions can be systematically explored to improve potency and selectivity [5].

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